molecular formula C16H28N4O B11739977 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11739977
M. Wt: 292.42 g/mol
InChI Key: AMGVWPZPBGDNJJ-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features a pyrazole ring substituted with a cyclopentyl and a methyl group, linked to a morpholine ring via an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the cyclopentyl and methyl groups. This can be done using alkyl halides in the presence of a base.

    Linking to Morpholine: The final step involves the reaction of the substituted pyrazole with 2-(morpholin-4-yl)ethylamine. This step typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or morpholine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced forms of the compound with saturated bonds.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved typically include binding to the active site of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine can be compared with other pyrazole derivatives and morpholine-containing compounds:

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazol-5-amine share a similar pyrazole core but differ in their substituents, leading to different pharmacological properties.

    Morpholine-Containing Compounds: Compounds such as 4-(2-chloroethyl)morpholine have similar structural features but differ in their reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C16H28N4O

Molecular Weight

292.42 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C16H28N4O/c1-14-15(13-20(18-14)16-4-2-3-5-16)12-17-6-7-19-8-10-21-11-9-19/h13,16-17H,2-12H2,1H3

InChI Key

AMGVWPZPBGDNJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCN2CCOCC2)C3CCCC3

Origin of Product

United States

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